molecular formula C8H8Cl2N2O B1267744 n-(4-Amino-3,5-dichlorophenyl)acetamide CAS No. 7402-53-1

n-(4-Amino-3,5-dichlorophenyl)acetamide

Cat. No.: B1267744
CAS No.: 7402-53-1
M. Wt: 219.06 g/mol
InChI Key: AWRLPYQRPGYTBM-UHFFFAOYSA-N
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Description

N-(4-Amino-3,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O. It is a derivative of acetamide, where the acetamide group is attached to a 4-amino-3,5-dichlorophenyl ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Mechanism of Action

Target of Action

N-(4-Amino-3,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula H2NC6H2(Cl)2NHCOCH3 It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in this system.

Result of Action

It’s known to cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound could lead to an inflammatory response at the cellular level.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets. For instance, the compound should be handled only in well-ventilated areas or outdoors , indicating that its action and stability might be affected by the presence of certain gases or lack of ventilation.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Amino-3,5-dichlorophenyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with acetamide in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Amino-3,5-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5-dichlorophenyl)acetamide
  • 4-Amino-3,5-dichloroacetophenone
  • 1-(4-Amino-3,5-dichlorophenyl)ethanone

Uniqueness

N-(4-Amino-3,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

N-(4-amino-3,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLPYQRPGYTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288338
Record name N-(4-Amino-3,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-53-1
Record name 4-Amino-3,5-dichloroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Amino-3,5-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3,5-DICHLOROACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFQ5C2UH2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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